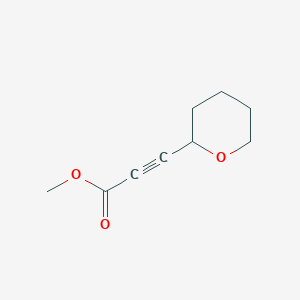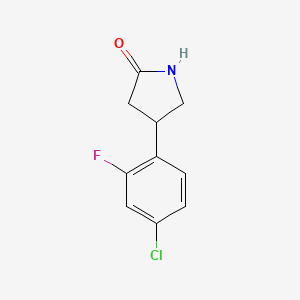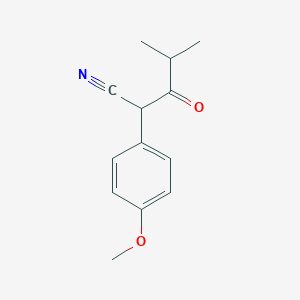
4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl hydrazine with a suitable thiocarbonyl compound, followed by cyclization to form the triazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid.
Reduction: The triazole ring can be reduced under certain conditions to form a dihydrotriazole.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, particularly as inhibitors of enzymes or receptors involved in disease processes.
Agriculture: Some derivatives of this compound may have pesticidal or herbicidal properties, making them useful in agricultural applications.
Materials Science: The unique structural features of this compound can be exploited in the design of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of 4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in cellular signaling or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents on the triazole ring. Examples include:
- 4-Phenyl-5-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 4-Methyl-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can impart unique chemical and biological properties. The presence of cyclopropyl groups, for example, can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to other triazole derivatives.
特性
分子式 |
C10H15N3S |
|---|---|
分子量 |
209.31 g/mol |
IUPAC名 |
4-cyclopropyl-3-(1-cyclopropylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H15N3S/c1-6(7-2-3-7)9-11-12-10(14)13(9)8-4-5-8/h6-8H,2-5H2,1H3,(H,12,14) |
InChIキー |
OQHVJKXUZXRZFN-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)C2=NNC(=S)N2C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13160335.png)
![1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13160342.png)
![Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13160345.png)

![Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160365.png)


![tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13160382.png)
![1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13160390.png)

![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)
